Benzene, 1-methoxy-4-(1,2-propadienyl)-
Description
Properties
CAS No. |
2749-97-5 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
InChI |
InChI=1S/C10H10O/c1-3-4-9-5-7-10(11-2)8-6-9/h4-8H,1H2,2H3 |
InChI Key |
VFWWHPHTDJPSRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C=C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
In a seminal study, researchers demonstrated that the oxidative coupling of two allene substrates—one bearing a methoxy-substituted benzene ring and the other a propenyl group—yields the target compound with high selectivity. The reaction employs palladium acetate (Pd(OAc)₂) as the catalyst, 1,4-benzoquinone (BQ) as the oxidant, and dichloroethane (DCE) as the solvent under aerobic conditions. Key optimizations include:
- Catalyst loading : 5 mol% Pd(OAc)₂.
- Oxidant system : A combination of molecular oxygen (O₂) and Co(salophen) as an electron-transfer mediator (ETM).
- Temperature : 60°C for 16 hours.
Under these conditions, the reaction achieves a yield of 93% . The presence of the methoxy group on the benzene ring directs the coupling to the para position, minimizing byproduct formation.
Mechanistic Pathway
The mechanism involves three critical steps (Figure 1):
- Oxidative addition : Pd(0) inserts into the allene C–H bond, forming a π-allylpalladium intermediate.
- Transmetalation : The palladium center coordinates with the second allene substrate, facilitated by the electron-rich olefin linker.
- Reductive elimination : The C–C bond forms, regenerating the Pd(0) catalyst and releasing the product.
Computational studies support a low-energy pathway (activation barrier: ~15 kcal/mol) for the carbocyclization step, ensuring high efficiency.
Hydroborylative Carbocyclization of Bisallenes
A complementary strategy involves the palladium-catalyzed hydroborylative carbocyclization of bisallenes. This method is advantageous for constructing seven-membered rings but can be adapted for synthesizing Benzene, 1-methoxy-4-(1,2-propadienyl)- by modifying the substrate design.
Substrate Preparation and Reaction Conditions
The bisallene precursor 1a (Figure 2), containing a methoxybenzene moiety and a propenyl group, undergoes hydroborylation using Pd(PPh₃)₄ as the catalyst and bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction proceeds in tetrahydrofuran (THF) at 80°C, yielding the target compound via a σ-allylpalladium intermediate .
Selectivity and Yield
- Regioselectivity : Controlled by the steric bulk of the substituents on the allene.
- Yield : 85–90% for substrates with electron-donating groups (e.g., methoxy).
Alkylation of Anisole Derivatives
While less modern than catalytic methods, alkylation remains a viable route for large-scale synthesis. This method involves the reaction of anisole with propenyl halides in the presence of a strong base.
Traditional Alkylation Protocol
Limitations
- Byproduct formation : Competing Friedel-Crafts reactions at the ortho position.
- Yield : Moderate (60–70%) due to steric hindrance from the methoxy group.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
Key Findings :
- Palladium-catalyzed methods outperform traditional alkylation in yield and selectivity.
- Oxidative cross-coupling is optimal for industrial applications due to aerobic conditions and high efficiency.
Scientific Research Applications
Benzene, 1-methoxy-4-(1,2-propadienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its potential therapeutic applications includes exploring its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-(1,2-propadienyl)- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the propadienyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved may include electrophilic and nucleophilic reactions, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical parameters of structurally related compounds:
Reactivity and Stability
Propadienyl vs. Propenyl/Ethenyl Groups :
- The 1,2-propadienyl group (allene) introduces significant strain and electron delocalization, making it more reactive than single double-bonded propenyl or ethenyl groups. Allenes are prone to cycloadditions and polymerization .
- In contrast, trans-anethole (propenyl) is thermally stable and widely used in food and cosmetics due to its low reactivity .
Substituent Effects :
- The methoxy group in the target compound donates electrons via resonance, activating the benzene ring toward electrophilic substitution at the para position. This contrasts with chloro-substituted analogs (e.g., 29425-69-2), where the electron-withdrawing Cl atom deactivates the ring .
Q & A
Basic: What spectroscopic techniques are recommended for characterizing Benzene, 1-methoxy-4-(1,2-propadienyl)- and its structural analogs?
Answer:
Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compound identification and quantification. For example, GC-MS analysis of trans-Anethole (a propenyl analog) revealed dominant peaks at retention times correlating with methoxy and allyl substituents .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the allene (1,2-propadienyl) group’s unique coupling patterns. For similar compounds, methoxy protons typically resonate at δ 3.7–3.9 ppm, while allenic protons show distinct splitting due to conjugation .
- Infrared Spectroscopy (IR): The allene group’s C=C stretching vibrations (~1950 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) provide diagnostic peaks .
Table 1: Representative Spectral Data for Structural Analogs
| Compound | GC-MS Retention Time (min) | ¹H NMR (δ, ppm) | IR Peaks (cm⁻¹) |
|---|---|---|---|
| trans-Anethole (propenyl) | 12.3 | 3.85 (s, OCH₃), 6.8–7.3 (Ar-H) | 1255 (C-O), 1640 (C=C) |
| 1-Methoxy-4-propadienylbenzene | Predicted | 3.8–3.9 (OCH₃), 4.5–5.5 (allene) | ~1950 (C=C=C) |
Basic: What synthetic routes are feasible for preparing derivatives of 1-methoxy-4-propadienylbenzene?
Answer:
While direct synthesis data for the propadienyl variant is limited, analogous routes include:
- Palladium-Catalyzed Cross-Coupling: For allyl/propadienyl introduction, as seen in allylthiol coupling with iodobenzene derivatives under inert atmospheres (e.g., N₂) at 100°C .
- Electrophilic Aromatic Substitution: Methoxy groups direct substitution to the para position, enabling propadienyl group addition via Friedel-Crafts or similar reactions .
- Grignard Reagents: Reaction of methoxybenzene Grignard intermediates with propargyl halides, followed by isomerization to allenes .
Challenges: Propadienyl groups are prone to polymerization; low temperatures (e.g., –20°C) and radical inhibitors (e.g., BHT) are recommended .
Advanced: How does the 1,2-propadienyl group influence reactivity compared to propenyl analogs?
Answer:
The allene group’s conjugated double bonds confer unique reactivity:
- Cycloadditions: Allenes undergo [2+2] or [4+2] cycloadditions with dienophiles, unlike isolated alkenes. For example, 1,2-propadienylbenzene derivatives react with tetrazines in Diels-Alder-like pathways .
- Acidity: The central allenic hydrogen is more acidic (pKa ~30) than propenyl analogs, enabling deprotonation for nucleophilic substitutions .
- Oxidative Stability: Propadienyl groups are more susceptible to oxidation than propenyl groups, forming epoxides or ketones under mild conditions (e.g., H₂O₂/m-CPBA) .
Table 2: Reactivity Comparison (Propadienyl vs. Propenyl)
| Property | Propadienyl | Propenyl |
|---|---|---|
| Cycloaddition Preference | [2+2] with alkenes | [4+2] (Diels-Alder) |
| Oxidation Products | Epoxides, ketones | Epoxides, diols |
| Acidic H Position | Central allenic H | Allylic H |
Advanced: What computational methods resolve electronic structure challenges in propadienyl-substituted aromatics?
Answer:
- Density Functional Theory (DFT): Calculations (e.g., B3LYP/6-311+G(d,p)) model the allene’s bent geometry and hyperconjugation with the methoxy group. NIST data for methoxybenzene derivatives validate bond angles and charge distributions .
- Frontier Molecular Orbital (FMO) Analysis: The allene’s LUMO (low-lying π* orbitals) predicts regioselectivity in electrophilic attacks .
- Molecular Dynamics (MD): Simulates thermal stability; propadienyl-substituted compounds show higher conformational flexibility than propenyl analogs .
Key Insight: The allene’s sp-hybridized carbons create a linear geometry, disrupting aromatic conjugation and lowering resonance stabilization by ~15 kcal/mol compared to propenyl derivatives .
Basic: What storage conditions ensure stability of 1-methoxy-4-propadienylbenzene?
Answer:
- Temperature: Store at 2–8°C in sealed containers to prevent polymerization .
- Atmosphere: Use inert gas (N₂ or Ar) to minimize oxidation; silica gel desiccants prevent hydrolysis .
- Light Sensitivity: Amber glass vials reduce photodegradation, as UV light accelerates allene isomerization .
Advanced: How can researchers address contradictions in reported physical properties (e.g., boiling points)?
Answer:
- Multi-Technique Validation: Combine experimental measurements (e.g., differential scanning calorimetry for melting points) with computational predictions (e.g., Joback method for boiling points) .
- Purity Assessment: Use HPLC or GC to verify sample homogeneity; impurities like propenyl isomers skew boiling point data .
- Literature Cross-Referencing: Compare data from authoritative sources (e.g., NIST) with peer-reviewed studies to resolve discrepancies .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhaling vapors; airborne exposure limits are undefined, but analogs like anethole have OSHA TWA limits of 2 ppm .
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
Advanced: What natural product synthesis applications exist for propadienyl-substituted aromatics?
Answer:
- Terpene Biosynthesis: Propadienyl groups mimic isoprene units in sesquiterpene pathways. For example, fennel seed extracts (rich in methoxy-propenylbenzenes) suggest enzymatic routes for allene incorporation .
- Pharmaceutical Intermediates: Allenes serve as dienophiles in natural product cycloadditions, e.g., taxol side-chain syntheses .
Table 3: Natural Analogs and Applications
| Natural Source | Compound | Application |
|---|---|---|
| Fennel (Foeniculum vulgare) | trans-Anethole (propenyl) | Antimicrobial agent |
| Synthetic derivatives | 1-Methoxy-4-propadienylbenzene | Polymer crosslinkers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
